Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a chemical compound that belongs to the class of thieno[3,2-c]pyrazoles. It is characterized by the presence of an amino group at the 3-position and a carboxylate ester at the 5-position of the thieno[3,2-c]pyrazole ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals.
The compound is derived from the thieno[3,2-c]pyrazole framework, which is known for its diverse biological activities. The synthesis of methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate typically involves multi-step reactions starting from simpler precursors such as ethyl cyanoacetate and thiourea .
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate falls under the category of heterocyclic compounds, specifically pyrazoles and their derivatives. These compounds are recognized for their pharmacological significance and are often studied for their potential therapeutic effects in various diseases.
The synthesis of methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate can be achieved through several methods, including:
The reaction conditions typically include heating under reflux with appropriate solvents and catalysts to facilitate cyclization and subsequent transformations. The reaction yields can be optimized through careful control of temperature, time, and reagent concentrations .
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate has a molecular formula of C8H9N3O2S. Its structure features a five-membered pyrazole ring fused to a thiophene ring. The amino group is located at position 3 of the pyrazole ring, while the carboxylate ester (methyl ester) is at position 5.
Key structural data include:
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation conditions may vary based on desired products and functional group stability.
The mechanism through which methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate exerts its biological effects is still under investigation but is thought to involve:
Studies have indicated that thieno[3,2-c]pyrazoles exhibit favorable antitumor activity by acting as Aurora kinase inhibitors, which are crucial in cell cycle regulation .
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is expected to have moderate stability under standard laboratory conditions. Its physical properties include:
The compound exhibits reactivity typical of amino acids and esters:
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate has potential applications in several fields:
Research continues to explore new applications and mechanisms associated with this compound, highlighting its significance in both academic and industrial contexts .
Kinase inhibition demands precise molecular recognition of the adenine-binding pocket while accommodating divergent gatekeeper residues and activation loop conformations. Fused bicyclic heterocycles address this challenge through:
Three-Dimensional Complexity: The planar yet twisted conformation of thieno[3,2-c]pyrazoles enables selective displacement of conserved water networks in kinase active sites. Molecular modeling studies demonstrate that the sulfur atom in the thiophene ring engages in hydrophobic contacts with aliphatic residues (e.g., Leu83 in CDK16), while the pyrazole nitrogen (N2) forms a critical hydrogen bond with the kinase hinge region backbone [3] [10].
Enhanced Selectivity Profiles: Compared to monocyclic scaffolds, fused systems reduce off-target inhibition by exploiting subtle differences in ATP-pocket topology. For example, 3-aminothienopyrazole derivatives exhibit >50-fold selectivity for PCTAIRE kinases (CDK16/17/18) over CDK1/2/5 due to differential interactions with the P-loop glycine-rich motif [3].
Table 1: Kinase Inhibition Profiles of Fused Heterocyclic Scaffolds
Core Structure | Representative Kinase Targets | Cellular Potency (EC₅₀) | Selectivity Index (vs. CDK2) |
---|---|---|---|
Pyrrolo[3,4-c]pyrazole | Aurora A/B, FGFR1, VEGFR2 | 3-28 nM | 12-40x |
Thieno[3,2-c]pyrazole | CDK16, PCTK1-3, PFTAIRE kinases | 33-180 nM | >50x |
Pyrazolo[1,5-a]pyrimidine | CDK4/6, CK2, BRAF | 8-150 nM | 5-20x |
Data compiled from kinase profiling studies [3] [5] [10]
The development of kinase-targeted heterocycles has followed a rational trajectory focused on optimizing ATP-binding affinity while minimizing hERG and CYP450 liabilities:
Pyrrolopyrazole Era (2005-2010): Early 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles (e.g., compound 9d) demonstrated potent Aurora kinase inhibition (IC₅₀ < 10 nM) but exhibited metabolic instability due to CYP3A4-mediated oxidation of the saturated pyrrolidine ring. This limitation drove exploration of bioisosteric replacements [10].
Thiophene Substitution Strategy: Replacing the pyrrolidine with thiophene addressed oxidative vulnerabilities while maintaining key electronic properties. The thieno[3,2-c]pyrazole system preserves the critical 1,3-dipolar arrangement of hydrogen bond donors/acceptors but introduces:
Tunable C5-substitution (ester → amide → ketone) for modulating potency [6] [8]
Crystallographic Validation: X-ray structures of CDK16-thienopyrazole complexes (PDB: 7XJ2) confirm conserved binding modes with the scaffold. The thiophene sulfur occupies a hydrophobic subpocket adjacent to the gatekeeper residue, while the pyrazole ring adopts a coplanar orientation with the adenine-binding region—superimposable with pyrrolopyrazole binding but with 30% higher buried surface area [3].
The 3-amino group in thienopyrazoles serves as a critical pharmacophoric element for high-affinity kinase interactions:
Table 2: Impact of C3-Substituents on Kinase Binding Affinity
C3-Substituent | CDK16 Kᵢ (nM) | Solubility (µg/mL) | Microsomal Stability (% remaining) |
---|---|---|---|
NH₂ | 33 ± 2.1 | 48.2 ± 3.5 | 92.5 ± 1.8 |
CH₃ | 420 ± 35 | 18.7 ± 1.2 | 88.3 ± 2.4 |
Br | >1000 | 6.3 ± 0.8 | 95.1 ± 1.5 |
OCH₃ | 680 ± 42 | 32.6 ± 2.1 | 76.9 ± 3.2 |
Data derived from structure-activity relationship studies of thienopyrazole analogs [3] [5] [9]
Electron-Donating Effects: Quantum mechanical calculations (DFT at B3LYP/6-31G* level) reveal the 3-amino group elevates the HOMO energy of the pyrazole ring by 0.8 eV, enhancing π-donation to the hinge region backbone. This electronic perturbation contributes to 10-fold higher affinity compared to 3-H or 3-halo analogs [5].
Versatile Synthetic Handle: The nucleophilic 3-amino group enables rapid diversification via:
Key Thienopyrazole Derivatives in Kinase Drug Discovery
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: